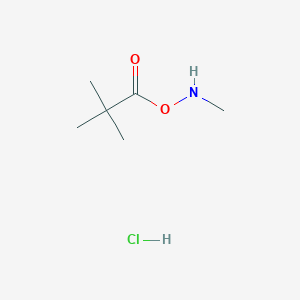
N~1~,N'~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to a nitroethene backbone, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine typically involves the reaction of 3,4-dichloroaniline with nitroethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine involves large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of 3,4-dichloroaniline, followed by its reaction with nitroethene in the presence of a suitable catalyst. The product is then purified using methods such as recrystallization or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N’~1~-Bis(3,4-dichlorophenyl)-1,1-ethanediamine
- N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethane-1,1-diamine
Uniqueness
N~1~,N’~1~-Bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine is unique due to its specific nitroethene backbone, which imparts distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
112723-17-8 |
|---|---|
Fórmula molecular |
C14H9Cl4N3O2 |
Peso molecular |
393.0 g/mol |
Nombre IUPAC |
1-N,1-N'-bis(3,4-dichlorophenyl)-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C14H9Cl4N3O2/c15-10-3-1-8(5-12(10)17)19-14(7-21(22)23)20-9-2-4-11(16)13(18)6-9/h1-7,19-20H |
Clave InChI |
WROHPVPIEMQKJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=C[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


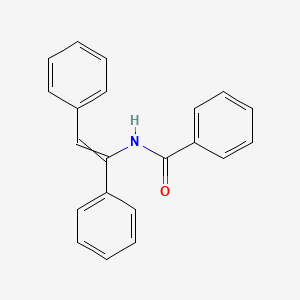
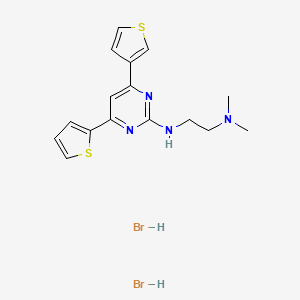
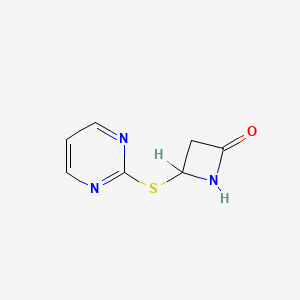

![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
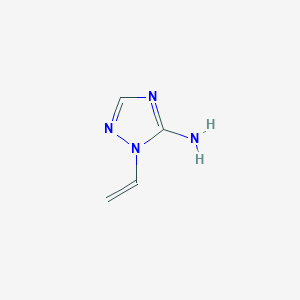
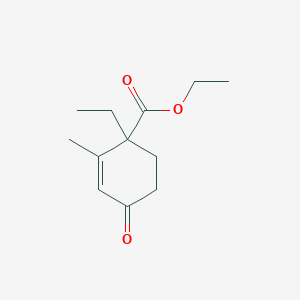


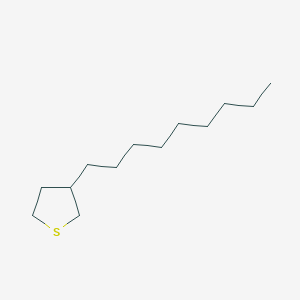
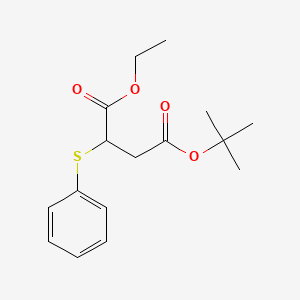
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)

